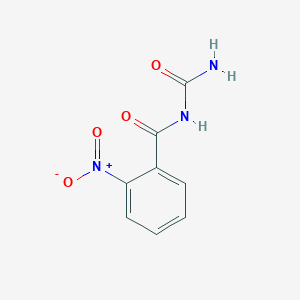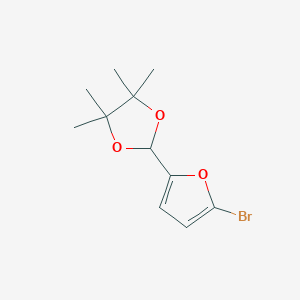
N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups and two dimethyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
- N(sup 3),N(sup 5)-Bis(4-chlorophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-methoxyphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-nitrophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
Uniqueness: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is unique due to the presence of two 4-methylphenyl groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity, binding affinity, and overall behavior in various applications. Compared to similar compounds with different substituents, this compound may exhibit distinct biological activities, making it a valuable subject for further research and development.
Propiedades
Número CAS |
64958-77-6 |
|---|---|
Fórmula molecular |
C18H20N4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-N,5-N-bis(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C18H20N4S/c1-13-5-9-15(10-6-13)19-17-21(3)18(23-22(17)4)20-16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
Clave InChI |
IYFOFTPTPBBPHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=NC3=CC=C(C=C3)C)SN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


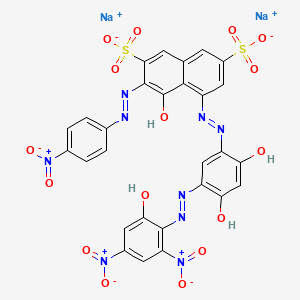

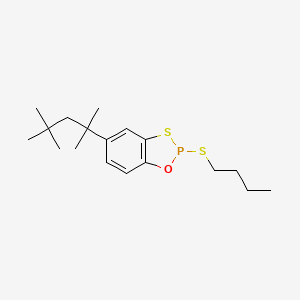

![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
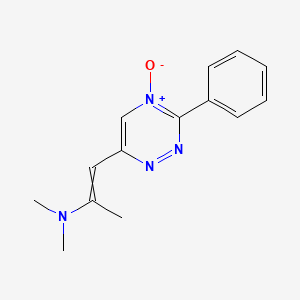

![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)


